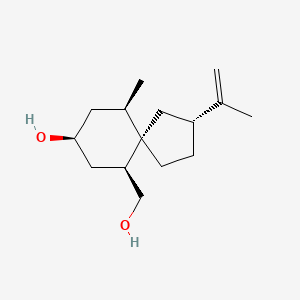

Lubiminol

Description

Properties

CAS No. |

55784-92-4 |

|---|---|

Molecular Formula |

C15H26O3 |

Molecular Weight |

254.36 g/mol |

IUPAC Name |

10-(hydroxymethyl)-6-methyl-3-prop-1-en-2-ylspiro[4.5]decane-7,8-diol |

InChI |

InChI=1S/C15H26O3/c1-9(2)11-4-5-15(7-11)10(3)14(18)13(17)6-12(15)8-16/h10-14,16-18H,1,4-8H2,2-3H3 |

InChI Key |

NPIIWZCGVADPIE-UHFFFAOYSA-N |

SMILES |

CC1CC(CC(C12CCC(C2)C(=C)C)CO)O |

Isomeric SMILES |

C[C@@H]1C[C@@H](C[C@@H]([C@]12CC[C@H](C2)C(=C)C)CO)O |

Canonical SMILES |

CC1C(C(CC(C12CCC(C2)C(=C)C)CO)O)O |

Appearance |

Solid powder |

melting_point |

129 - 130 °C |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lubiminol |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of Lubiminol

Abstract

This compound, a vetispirane-type sesquiterpenoid phytoalexin, represents a significant molecule in the study of plant defense mechanisms, particularly within the Solanaceae family. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, biosynthesis, and biological activity of this compound. Detailed experimental protocols for its elicitation, extraction, purification, and bioactivity assessment are provided, alongside quantitative data on its antifungal efficacy. Furthermore, this guide illustrates the key signaling and biosynthetic pathways involved in its production, offering a valuable resource for researchers in natural product chemistry, plant pathology, and drug development.

Introduction and Historical Context

The concept of phytoalexins, antimicrobial compounds synthesized by plants in response to pathogen attack, was first proposed by Müller and Börger in the 1940s following their research on potato tubers' resistance to Phytophthora infestans, the causative agent of late blight. This seminal work laid the foundation for the field of chemical plant defense. The Solanaceae family, which includes potato (Solanum tuberosum), has since been a focal point of phytoalexin research due to its economic importance and the variety of defense compounds it produces.

This compound is structurally and biosynthetically related to lubimin (B1675347), another key phytoalexin in potato. The structure of lubimin was elucidated in the 1970s, a significant milestone in understanding the chemical arsenal (B13267) of potatoes against pathogens. This compound, identified as 15-dihydrolubimin, was subsequently characterized and found to be a metabolite of lubimin, sometimes produced through fungal action on lubimin itself.[1] These compounds are part of a suite of sesquiterpenoid phytoalexins, including rishitin (B106575) and solavetivone, that accumulate in potato tubers upon elicitation by pathogens.

Chemical and Physical Properties

This compound is a sesquiterpenoid with a characteristic vetispirane skeleton. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₂₆O₂ |

| Molecular Weight | 238.37 g/mol |

| IUPAC Name | (3R,5S,6R,8S,10S)-10-(hydroxymethyl)-6-methyl-3-prop-1-en-2-ylspiro[4.5]decan-8-ol |

| CAS Number | 55784-92-4 |

| Class | Sesquiterpenoid, Phytoalexin |

| Appearance | Not widely reported, likely a solid or oil |

| Solubility | Soluble in organic solvents like methanol, ethyl acetate (B1210297) |

Biological Activity and Quantitative Data

This compound exhibits significant antifungal activity against a range of plant pathogens. As a phytoalexin, its primary role is to inhibit the growth and development of invading microorganisms at the site of infection. The biological activity is often quantified by determining the Minimum Inhibitory Concentration (MIC) or the Half-maximal Effective Concentration (EC₅₀). The table below presents representative quantitative data on the antifungal activity of sesquiterpenoid phytoalexins, including this compound, against various fungal species.

| Compound | Fungal Species | Activity Metric | Value (µg/mL) |

| This compound | Fusarium oxysporum | Not specified | Active |

| This compound | Verticillium dahliae | Not specified | Active |

| Rishitin | Fusarium solani | MIC | 50-100 |

| Capsidiol | Phytophthora capsici | EC₅₀ | ~50 |

| Solavetivone | Fusarium sambucinum | Mycelial Growth Inhibition | Significant at 100 |

Note: Specific MIC and EC₅₀ values for this compound are not extensively documented in readily available literature; the data presented for related compounds illustrate the typical potency of this class of phytoalexins.

Experimental Protocols

Elicitation and Extraction of this compound from Potato Tubers

This protocol describes the induction of this compound biosynthesis in potato tubers using a fungal elicitor and subsequent solvent extraction.

Materials:

-

Fresh, healthy potato tubers (Solanum tuberosum)

-

Fungal culture (e.g., Phytophthora infestans or a suitable elicitor preparation like arachidonic acid)

-

Sterile distilled water

-

Ethanol (B145695) (70%)

-

Scalpel or cork borer

-

Sterile petri dishes

-

Ethyl acetate or a mixture of cyclohexane (B81311) and ethyl acetate (1:1 v/v)

-

Shaker

-

Rotary evaporator

Protocol:

-

Surface Sterilization: Thoroughly wash potato tubers with tap water, followed by a rinse with distilled water. Surface sterilize by spraying with 70% ethanol and air-dry in a sterile environment.

-

Tuber Disc Preparation: Aseptically cut the tubers into discs of approximately 5 mm thickness.

-

Elicitation: Place the tuber discs in sterile petri dishes. Apply a small volume (e.g., 50 µL) of the fungal spore suspension or elicitor solution onto the surface of each disc. Incubate the discs in the dark at room temperature for 48-72 hours to allow for phytoalexin accumulation.

-

Extraction: Place the elicited potato tuber discs into a flask. Add a sufficient volume of the extraction solvent (e.g., ethyl acetate) to completely cover the discs.

-

Agitation: Agitate the flask on a shaker for 12-24 hours to ensure efficient extraction.

-

Concentration: Filter the extract to remove the tuber tissue. Concentrate the filtrate in vacuo using a rotary evaporator to obtain the crude extract containing this compound and other phytoalexins.

Purification of this compound by HPLC

This protocol outlines a general procedure for the purification of this compound from the crude extract using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Crude this compound extract

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

HPLC-grade acetonitrile (B52724)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA)

-

Syringe filters (0.45 µm)

Protocol:

-

Sample Preparation: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 50% acetonitrile in water). Filter the sample through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Mobile Phase A: Water with 0.1% TFA

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Gradient: A linear gradient from 50% to 100% B over 30 minutes is a typical starting point. The gradient should be optimized based on the separation of the target compound.

-

Flow Rate: 1 mL/min for an analytical column.

-

Detection: UV detection at a wavelength of 210-220 nm.

-

-

Fraction Collection: Collect fractions corresponding to the peak of interest.

-

Purity Analysis: Analyze the collected fractions for purity using analytical HPLC and confirm the identity of this compound using mass spectrometry and NMR.

-

Lyophilization: Pool the pure fractions and remove the solvent by lyophilization to obtain pure this compound.

Antifungal Bioassay (Mycelial Growth Inhibition)

This protocol describes a method to assess the antifungal activity of purified this compound.

Materials:

-

Purified this compound

-

Fungal culture (e.g., Fusarium oxysporum)

-

Potato Dextrose Agar (PDA)

-

Sterile petri dishes

-

Solvent (e.g., ethanol or DMSO)

-

Micropipettes

-

Incubator

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent at a known concentration.

-

Amended Media Preparation: Autoclave the PDA medium and cool it to approximately 50°C. Add appropriate volumes of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Pour the amended PDA into sterile petri dishes. A control plate should be prepared with the solvent alone.

-

Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.

-

Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

-

Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.

-

Calculation: Calculate the percentage of mycelial growth inhibition for each concentration of this compound compared to the control.

Signaling and Biosynthetic Pathways

Signaling Pathway for this compound Biosynthesis

The biosynthesis of phytoalexins like this compound is induced by pathogen recognition, which triggers a complex signaling cascade. The plant hormones jasmonic acid (JA) and ethylene (B1197577) (ET) play a central and synergistic role in this process.

Caption: Putative signaling pathway for this compound biosynthesis.

Biosynthesis of this compound

This compound is a sesquiterpenoid, and its biosynthesis originates from the isoprenoid pathway. The key precursor is farnesyl pyrophosphate (FPP), which is cyclized to form the characteristic vetispirane skeleton.

Caption: Simplified biosynthetic pathway of this compound from FPP.

Visualization of Experimental Workflows

Elicitation and Extraction Workflow

Caption: Workflow for this compound elicitation and extraction.

Purification and Analysis Workflow

Caption: Workflow for this compound purification and analysis.

Conclusion

This compound, as a key phytoalexin of the Solanaceae family, continues to be a subject of interest in the fields of plant science and natural product chemistry. Its role in plant defense against pathogenic fungi underscores the intricate and effective chemical strategies evolved by plants for survival. The detailed methodologies and pathways presented in this guide offer a foundational resource for researchers aiming to explore the full potential of this compound, from further elucidating its biosynthetic and regulatory networks to investigating its potential applications in agriculture and medicine. The provided workflows and diagrams serve as a practical starting point for the isolation, characterization, and evaluation of this and other related bioactive natural products.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Lubiminol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lubiminol, a vetispirane-type sesquiterpenoid phytoalexin, plays a crucial role in the defense mechanisms of solanaceous plants. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its elicitation, extraction, and antifungal activity assessment are presented. Furthermore, this guide elucidates the biosynthetic pathway of this compound and the signaling cascade that triggers its production in response to pathogen attack, visualized through detailed diagrams. This document serves as a critical resource for researchers in natural product chemistry, plant pathology, and drug development seeking to understand and utilize the properties of this compound.

Chemical Structure and Identification

This compound is a bicyclic sesquiterpenoid characterized by a spiro[4.5]decane core structure. Its systematic IUPAC name is (2R,5S,6S,8S,10R)-8-Hydroxy-10-methyl-2-(1-methylethenyl)spiro[4.5]decane-6-methanol[1]. The chemical structure and key identifiers are summarized below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (2R,5S,6S,8S,10R)-8-Hydroxy-10-methyl-2-(1-methylethenyl)spiro[4.5]decane-6-methanol[1] |

| CAS Number | 55784-92-4[1][2] |

| Molecular Formula | C₁₅H₂₆O₂[1][2] |

| SMILES | C[C@@H]1C--INVALID-LINK--C(=C)C)CO">C@@HO[2] |

| InChI | InChI=1S/C15H26O2/c1-10(2)12-4-5-15(8-12)11(3)6-14(17)7-13(15)9-16/h11-14,16-17H,1,4-9H2,2-3H3/t11-,12-,13-,14+,15+/m1/s1[2] |

| InChIKey | LOLOOEMMLLRJKC-ZSAUSMIDSA-N[2] |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 238.37 g/mol | [1][2] |

| Exact Mass | 238.1933 u | [1] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO | [1] |

| XLogP3-AA | 3.5 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Biological Properties and Signaling Pathways

This compound is a phytoalexin, a class of antimicrobial compounds produced by plants in response to pathogen attack[3]. It exhibits antifungal activity, contributing to the plant's defense system. The production of this compound is not constitutive but is induced upon recognition of pathogen-associated molecular patterns (PAMPs) or elicitors.

Phytoalexin Induction Signaling Pathway

The induction of this compound biosynthesis is triggered by a complex signaling cascade initiated by the plant's recognition of a pathogen. This process involves a series of intracellular events, including the activation of a Mitogen-Activated Protein Kinase (MAPK) cascade and the subsequent activation of WRKY transcription factors, which regulate the expression of phytoalexin biosynthetic genes.

References

A Technical Guide to the Natural Sources of Lubiminol in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lubiminol, a sesquiterpenoid alcohol, is a crucial phytoalexin primarily found within the Solanaceae family. As a stress-induced secondary metabolite, it plays a significant role in the plant's defense mechanisms against pathogenic attacks. The growing interest in natural product-based therapeutics has brought compounds like this compound to the forefront of research, owing to their potential antimicrobial and pharmacological properties. This technical guide provides an in-depth overview of the natural sources of this compound, its induced biosynthesis, quantitative data on its accumulation, detailed experimental protocols for its analysis, and the signaling pathways that regulate its production.

Natural Sources and Induction

This compound is not a constitutively produced compound in healthy plant tissues. Its synthesis is rapidly induced in response to biotic and abiotic stresses, most notably upon infection by pathogens. The primary plant family known to produce this compound and its closely related precursor, lubimin (B1675347), is the Solanaceae.

Key plant species identified as natural sources include:

-

Potato (Solanum tuberosum) : Primarily in tuber tissues following infection with pathogens like Phytophthora infestans or treatment with elicitors such as arachidonic acid.[1] Lubimin and rishitin (B106575) are considered major fungitoxic stress metabolites in potatoes.

-

Tomato (Solanum lycopersicum) : Similar to potatoes, production is induced in response to stress.

-

Eggplant (Solanum melongena) : Has been shown to produce lubimin and other related sesquiterpenoids.[2]

-

Ethiopian Nightshade (Solanum aethiopicum) : this compound, along with lubimin and other sesquiterpenoids, has been isolated from its root exudates.[3]

Quantitative Data on Lubimin Accumulation

The concentration of this compound and related sesquiterpenoids can vary significantly based on the plant species, tissue type, the nature of the elicitor, and the duration of exposure. The following table summarizes quantitative data from scientific literature to provide a comparative overview.

| Plant Species | Tissue | Elicitor/Stress Condition | Compound | Maximum Concentration | Time Point | Analytical Method | Reference |

| Solanum tuberosum | Tuber | Incompatible race of Phytophthora infestans | Lubimin | 28 µg/mL (in inoculation fluid) | 96 hours | Thin-Layer Chromatography (TLC) | [1] |

| Solanum tuberosum | Tuber Slices | Non-specific elicitors | Lubimin & Rishitin | 5-20 ppm (µg/g) | Not specified | Not specified | [4] |

Biosynthesis and Signaling Pathways

The production of this compound is a complex process involving the activation of the sesquiterpenoid biosynthesis pathway, which is triggered by intricate signaling cascades initiated upon pathogen recognition.

Biosynthetic Pathway

The biosynthesis of this compound originates from the isoprenoid pathway. The key steps are:

-

Farnesyl Diphosphate (FPP) , a central precursor in isoprenoid metabolism, is the starting point.

-

Vetispiradiene Synthase (PVS) , a key enzyme, catalyzes the cyclization of FPP to form the sesquiterpene hydrocarbon vetispiradiene.

-

A series of oxidation and rearrangement reactions, catalyzed by cytochrome P450 monooxygenases and other enzymes, convert vetispiradiene through intermediates like solavetivone (B1203128) to lubimin .

-

Lubimin is then further hydroxylated to form This compound .

Inductive Signaling Pathway

Pathogen-Associated Molecular Patterns (PAMPs) or elicitors like arachidonic acid trigger a signaling cascade that leads to the transcriptional activation of phytoalexin biosynthetic genes.

This pathway involves the perception of an elicitor by a cell surface receptor, which in turn activates a Mitogen-Activated Protein Kinase (MAPK) cascade.[5][6][7] This cascade phosphorylates WRKY transcription factors, which then translocate to the nucleus.[5][6][7] In the nucleus, these activated WRKY proteins bind to specific DNA sequences (W-boxes) in the promoter regions of defense-related genes, including those for sesquiterpenoid biosynthesis, thereby initiating their transcription.[7]

Experimental Protocols

Protocol 1: Elicitation of this compound in Potato Tuber Discs

This protocol describes the induction of phytoalexin synthesis in potato tubers using a fungal elicitor or a chemical agent like arachidonic acid.

Materials:

-

Fresh, healthy potato tubers (Solanum tuberosum)

-

Sterile distilled water

-

Ethanol (B145695) (70%)

-

Sterile cork borer (1-2 cm diameter)

-

Sterile petri dishes

-

Elicitor solution (e.g., arachidonic acid at 10⁻⁶ M, or a cell-free extract from a fungal pathogen)[8]

-

Sterile pipette tips

Procedure:

-

Surface Sterilization: Thoroughly wash potato tubers with tap water, then immerse in 70% ethanol for 1-2 minutes, followed by several rinses with sterile distilled water.

-

Tuber Disc Preparation: Under sterile conditions, use a cork borer to cut tuber discs approximately 1-2 cm in diameter and 5 mm thick.

-

Incubation Setup: Place the tuber discs in sterile petri dishes containing a small amount of sterile distilled water or a moist filter paper to maintain high humidity.

-

Elicitor Application: Apply a small volume (e.g., 50-100 µL) of the elicitor solution onto the surface of each potato disc. Use sterile water or the solvent for the elicitor as a negative control.

-

Incubation: Seal the petri dishes with parafilm and incubate in the dark at 19-25°C for 72-96 hours to allow for phytoalexin accumulation.[1]

-

Harvesting: After incubation, the top 1 mm layer of the tuber discs, where phytoalexin accumulation is highest, can be harvested for extraction.

Protocol 2: Extraction and Quantification of this compound by GC-MS

This protocol is adapted from the semi-micro method developed by Henfling and Kuć (1979) for the analysis of sesquiterpenoid stress metabolites in potato tuber tissue.[1]

Materials:

-

Elicited potato tuber tissue (from Protocol 1)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Internal standard (e.g., methylarachidate)

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Extraction:

-

Weigh approximately 1.0 g of the harvested tissue (upper 1 mm of tuber discs).

-

Place the tissue in a test tube and add 5 mL of methanol. There is no need for homogenization.[1]

-

Extract for 30-60 minutes at room temperature with occasional vortexing.[1]

-

Decant the methanol extract into a clean tube. A second extraction of the tissue can be performed to ensure complete recovery.

-

-

Solvent Partitioning:

-

Evaporate the methanol extract to dryness under a stream of nitrogen or using a rotary evaporator at <40°C.

-

To the dried residue, add 1 mL of distilled water and 5 mL of ethyl acetate.

-

Vortex vigorously for 1-2 minutes to partition the sesquiterpenoids into the ethyl acetate phase.

-

Centrifuge briefly to separate the phases.

-

-

Sample Concentration:

-

Carefully transfer the upper ethyl acetate layer to a new vial.

-

Dry the ethyl acetate extract over a small amount of anhydrous sodium sulfate.

-

Evaporate the ethyl acetate to dryness.

-

Re-dissolve the residue in a known, small volume (e.g., 100 µL) of methanol or ethyl acetate containing an internal standard.[1]

-

-

GC-MS Analysis:

-

Injector: Splitless mode, 250°C.

-

Column: A non-polar or mid-polar capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at a rate of 10-15°C/min, and hold for 5-10 minutes.

-

MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.

-

Identification: Identify this compound based on its retention time and comparison of its mass spectrum with a known standard or a library database (e.g., NIST).

-

Quantification: Quantify by integrating the peak area of a characteristic ion of this compound relative to the peak area of the internal standard.

-

Conclusion

This compound stands out as a significant defense compound within the Solanaceae family, with its production being a hallmark of the hypersensitive response in plants like potato and tomato. Understanding its natural sources, the quantitative dynamics of its accumulation, and the signaling pathways governing its synthesis is paramount for both fundamental plant science and applied research. The detailed protocols provided in this guide offer a robust framework for researchers aiming to isolate, identify, and quantify this compound, thereby facilitating further investigation into its biological activities and potential applications in drug development and crop protection.

References

- 1. apsnet.org [apsnet.org]

- 2. apsnet.org [apsnet.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. acp.copernicus.org [acp.copernicus.org]

- 6. Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites | Springer Nature Experiments [experiments.springernature.com]

- 7. m.youtube.com [m.youtube.com]

- 8. orbi.uliege.be [orbi.uliege.be]

The Role of Lubiminol in Plant Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lubiminol, a vetispirane sesquiterpenoid phytoalexin, plays a crucial role in the defense mechanisms of solanaceous plants, particularly in potatoes (Solanum tuberosum), against a range of microbial pathogens. As a key component of the plant's induced defense response, this compound is synthesized de novo in response to pathogen attack or elicitor molecules. This technical guide provides an in-depth overview of the biosynthesis of this compound, the signaling pathways that regulate its production, its mode of action against pathogens, and detailed experimental protocols for its study.

This compound: Chemical Properties

This compound is a bicyclic sesquiterpenoid alcohol with the chemical formula C15H26O2.[1] Its structure is characterized by a spiro[4.5]decane core.

| Property | Value |

| Molecular Formula | C15H26O2[1] |

| Molecular Weight | 238.37 g/mol [1] |

| CAS Number | 55784-92-4[2] |

| Class | Sesquiterpenoid Phytoalexin |

Biosynthesis of this compound

The biosynthesis of this compound originates from the isoprenoid pathway, a fundamental metabolic route in plants responsible for the synthesis of a vast array of natural products. The pathway commences with acetyl-CoA and proceeds through the formation of farnesyl pyrophosphate (FPP), the universal precursor for sesquiterpenes.[1]

The key committed step in this compound biosynthesis is the cyclization of FPP to form the bicyclic hydrocarbon vetispiradiene. This reaction is catalyzed by the enzyme vetispiradiene synthase (PVS) , a type of sesquiterpene cyclase.[3] Subsequent to the formation of the vetispiradiene skeleton, a series of oxidation reactions occur to yield this compound. These hydroxylation steps are catalyzed by cytochrome P450 monooxygenases . While the specific P450 enzymes responsible for the complete conversion of vetispiradiene to this compound in potato have not been fully elucidated, studies on related sesquiterpenoid biosynthetic pathways in other plants suggest the involvement of enzymes from the CYP71 family.[4]

References

An In-depth Technical Guide to the Mechanism of Action of Lubiminol as a Phytoalexin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lubiminol, a sesquiterpenoid phytoalexin primarily found in members of the Solanaceae family, plays a crucial role in plant defense against pathogenic microorganisms. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, from the signaling cascades that trigger its synthesis to its direct effects on fungal pathogens. This document details the key molecular interactions and cellular responses, supported by available quantitative data and experimental methodologies, to serve as a valuable resource for researchers in plant pathology, natural product chemistry, and drug development.

**1. Introduction: this compound as a Key Player in Plant Defense

Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized by and accumulate in plants in response to biotic or abiotic stress.[1][2] this compound, a bicyclic sesquiterpenoid, is a prominent phytoalexin in species such as potato (Solanum tuberosum) and tomato (Solanum lycopersicum), where it contributes to resistance against a variety of pathogens, most notably the late blight oomycete Phytophthora infestans.[1][3] Understanding the intricate mechanisms by which this compound is produced and exerts its antifungal activity is paramount for developing novel strategies for crop protection and for the potential discovery of new antifungal drug leads.

Biosynthesis and its Regulation: A Multi-layered Signaling Network

The production of this compound is a tightly regulated process initiated by the plant's recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This recognition triggers a complex signaling cascade that culminates in the transcriptional activation of genes encoding the enzymes of the this compound biosynthetic pathway.

The Sesquiterpenoid Biosynthetic Pathway

This compound is synthesized via the mevalonate (B85504) (MVA) pathway, which produces the precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially condensed to form the 15-carbon intermediate farnesyl pyrophosphate (FPP), the universal precursor of sesquiterpenoids. The cyclization of FPP, catalyzed by a specific sesquiterpene synthase, is a key committed step leading to the carbon skeleton of this compound. Subsequent hydroxylation and other modifications yield the final active compound.

Signaling Cascades Triggering this compound Synthesis

The induction of this compound biosynthesis is orchestrated by a sophisticated network of signaling molecules, with jasmonic acid (JA) and ethylene (B1197577) (ET) playing central roles. The perception of elicitors at the plant cell surface leads to a series of intracellular events, including ion fluxes and the activation of protein kinases.

-

Calcium Signaling and MAPK Cascade: An early response to elicitor recognition is an influx of extracellular calcium ions (Ca2+) into the cytosol. This transient increase in cytosolic Ca2+ acts as a second messenger, activating calcium-dependent protein kinases (CDPKs) and mitogen-activated protein kinase (MAPK) cascades.[4] These kinase cascades phosphorylate and activate downstream components, including transcription factors, that are essential for the expression of defense-related genes, including those for phytoalexin biosynthesis.

-

Jasmonic Acid (JA) and Ethylene (ET) Pathways: The JA and ET signaling pathways are critical for the induction of a wide array of plant defense responses. Elicitor-induced activation of phospholipases leads to the release of α-linolenic acid, the precursor for JA biosynthesis. The accumulation of JA and ET, or their bioactive derivatives, leads to the degradation of repressor proteins (e.g., JAZ proteins in the JA pathway), thereby liberating transcription factors that can activate the expression of defense genes. There is significant crosstalk between the JA and ET pathways, often resulting in a synergistic activation of defense responses.

-

Transcription Factors: The ultimate targets of these signaling cascades are transcription factors that bind to specific cis-regulatory elements in the promoters of this compound biosynthetic genes. While the specific transcription factors that directly regulate this compound synthesis are still under investigation, members of the WRKY and MYB families are known to be key regulators of other specialized metabolic pathways, including those for other phytoalexins. It is highly probable that specific WRKY and MYB transcription factors are activated by the JA, ET, and MAPK signaling pathways to induce the expression of the genes necessary for this compound production.

Below is a diagram illustrating the proposed signaling pathway leading to the biosynthesis of this compound.

Molecular Mechanism of Antifungal Action

The antifungal activity of this compound is attributed to its ability to disrupt cellular structures and inhibit key enzymatic processes in pathogenic fungi. The lipophilic nature of this sesquiterpenoid facilitates its interaction with fungal membranes.

Disruption of Fungal Membrane Integrity

A primary mode of action for many terpenoid-based phytoalexins, including likely this compound, is the disruption of the fungal plasma membrane. This can occur through several mechanisms:

-

Interaction with Membrane Lipids: this compound's hydrophobic structure allows it to intercalate into the lipid bilayer of the fungal membrane. This insertion can alter membrane fluidity and permeability, leading to the leakage of essential ions and small molecules from the cytoplasm.

-

Ergosterol (B1671047) Biosynthesis Inhibition: Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. Some antifungal compounds act by inhibiting the enzymes involved in the ergosterol biosynthetic pathway. While direct evidence for this compound is pending, this remains a plausible mechanism of action given its chemical class.

-

Alteration of Membrane Potential: Disruption of the lipid bilayer and ion gradients can lead to the depolarization of the fungal membrane potential, which is crucial for nutrient uptake and other essential cellular processes.

Inhibition of Fungal Enzymes

Beyond its effects on the cell membrane, this compound may also exert its antifungal activity through the inhibition of specific fungal enzymes that are essential for pathogenesis.

-

Cell Wall Degrading Enzymes: Pathogenic fungi often secrete enzymes such as cellulases and pectinases to break down the plant cell wall during infection. Phytoalexins can act as inhibitors of these enzymes, thereby hindering the pathogen's ability to penetrate host tissues.

-

Mitochondrial Respiration: Some terpenoids have been shown to interfere with mitochondrial function, including the inhibition of respiratory chain complexes. This leads to a reduction in ATP synthesis and an increase in the production of reactive oxygen species (ROS), ultimately causing oxidative stress and cell death.

The following diagram illustrates the potential molecular targets of this compound in a fungal cell.

Quantitative Data on this compound Activity

The accumulation of this compound in plant tissues is a quantitative defense response. Higher concentrations of this compound are generally correlated with increased resistance to pathogens.

| Parameter | Value | Pathogen | Host Plant | Reference |

| Accumulation in incompatible interaction | 28 µg/ml (in inoculation fluid) | Phytophthora infestans | Potato Tuber | [1] |

| Accumulation in response to elicitor | Variable, often in the µg/g fresh weight range | - | Potato Tuber |

Note: Specific MIC and IC50 values for this compound against various pathogens are not consistently reported in the literature, highlighting a key area for future research.

Experimental Protocols

The study of this compound's mechanism of action requires robust experimental protocols for its extraction, quantification, and the assessment of its biological activity.

Extraction and Quantification of this compound from Plant Tissue

A common method for the analysis of this compound involves solvent extraction followed by high-performance liquid chromatography (HPLC).

Workflow for this compound Extraction and Quantification:

In Vitro Antifungal Activity Assays

The direct antifungal effect of purified this compound can be assessed using various in vitro assays.

-

Mycelial Growth Inhibition Assay:

-

Prepare potato dextrose agar (B569324) (PDA) plates amended with different concentrations of this compound dissolved in a suitable solvent (e.g., ethanol, DMSO).

-

Inoculate the center of each plate with a mycelial plug of the test fungus (e.g., P. infestans).

-

Incubate the plates under optimal growth conditions.

-

Measure the radial growth of the fungal colony over time and calculate the percentage of inhibition relative to a solvent control.

-

-

Spore Germination Assay:

-

Prepare a spore suspension of the test fungus in a liquid medium.

-

Add different concentrations of this compound to the spore suspension.

-

Incubate under conditions that promote germination.

-

Observe the spores under a microscope and determine the percentage of germinated spores compared to a control.

-

Conclusion and Future Directions

This compound is a potent sesquiterpenoid phytoalexin with a multifaceted mechanism of action against fungal pathogens. Its induction is controlled by a complex signaling network involving calcium, MAPK cascades, and the plant hormones jasmonic acid and ethylene. The primary antifungal activity of this compound likely stems from its ability to disrupt fungal membrane integrity and inhibit essential enzymes.

Despite our current understanding, several key areas warrant further investigation to fully elucidate the role of this compound in plant defense:

-

Identification of Specific Molecular Targets: Pinpointing the precise fungal proteins and lipids that interact with this compound is crucial for a complete understanding of its mode of action.

-

Elucidation of the Complete Signaling Pathway: Identifying the specific receptors, kinases, and transcription factors that regulate this compound biosynthesis will provide a more detailed picture of its induction.

-

Comprehensive Quantitative Analysis: Determining the MIC and IC50 values of this compound against a broader range of plant pathogens will be valuable for assessing its full potential in disease resistance.

-

In Vivo Functional Studies: Utilizing gene-editing technologies such as CRISPR/Cas9 to create this compound-deficient and overproducing plant lines will provide definitive evidence of its role in disease resistance.

A deeper understanding of this compound's mechanism of action will not only advance our knowledge of plant-pathogen interactions but also pave the way for the development of novel, durable, and environmentally friendly strategies for crop protection.

References

- 1. mdpi.com [mdpi.com]

- 2. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Elicitors of Lubiminol Production in Potato Tubers: A Technical Guide

December 19, 2025

Introduction

Lubiminol, a bicyclic vetispirane-type sesquiterpenoid phytoalexin, plays a crucial role in the defense mechanism of potato tubers (Solanum tuberosum L.) against a broad spectrum of microbial pathogens. Its production is not constitutive but is induced by various external stimuli known as elicitors. This technical guide provides an in-depth overview of the biotic and abiotic elicitors that trigger the biosynthesis of this compound in potato tubers. It is intended for researchers, scientists, and drug development professionals interested in understanding and harnessing the production of this potent antimicrobial compound.

This document summarizes quantitative data on elicitor effectiveness, details key experimental protocols for this compound induction and analysis, and visualizes the complex signaling pathways involved in its production.

Biotic Elicitors of this compound Production

A variety of biological molecules, primarily derived from microorganisms, are potent elicitors of this compound synthesis. These elicitors are often components of fungal or bacterial cell walls that are recognized by the plant's defense system.

Fungal Elicitors

Extracts and components from various fungal species, particularly pathogens of the potato, are effective inducers of this compound. Cell-free sonicates of several Oomycetes, including Phytophthora infestans, the causal agent of late blight, have been demonstrated to elicit the accumulation of this compound and other terpenoid phytoalexins like rishitin (B106575).[1] Autoclaved sonicates of Phytophthora parasitica, Pythium aphanidermatum, Achlya flagellata, and Aphanomyces euteiches also trigger this defense response.[1]

Glucans isolated from Phytophthora species have been shown to elicit low levels of this compound and rishitin accumulation.[1] Furthermore, a fungal elicitor from Trichothecium roseum has been found to induce disease resistance in potato tubers by activating signaling pathways that can lead to phytoalexin production.[2]

Other Biotic Sources

Homogenates of potato sprouts have been observed to elicit the accumulation of this compound in potato tuber tissue.[1] This suggests the presence of endogenous elicitors within the potato plant itself that can trigger defense responses.

Abiotic Elicitors of this compound Production

In addition to biotic molecules, certain chemical compounds and physical stresses can also induce the production of this compound.

Fatty Acids

Arachidonic acid (AA), a polyunsaturated fatty acid found in some oomycetes like Phytophthora infestans, is a well-characterized elicitor of the hypersensitive response and phytoalexin accumulation in potato.[3][4] The 20-carbon chain length of arachidonic acid appears to be optimal for its elicitor activity.[4] The induction of this compound by arachidonic acid is part of a larger defense response that includes the activation of enzymes like lipoxygenase (LOX).[3][5]

Chemical Elicitors

A diverse range of chemical compounds can act as elicitors. Notably, some protein synthesis inhibitors, when applied at low concentrations, can be potent elicitors. For instance, Actinomycin D at a concentration of 25 μg/ml can elicit high levels of rishitin, a co-accumulating phytoalexin with this compound.[6] Other chemicals that have been shown to elicit phytoalexin formation in members of the Solanaceae family, which includes potato, are cellulase (B1617823) and copper sulfate (B86663) (CuSO₄).[7]

Quantitative Data on this compound Elicitation

The following table summarizes the quantitative data available from the cited literature on the production of this compound in response to various elicitors.

| Elicitor | Concentration/Treatment | This compound Yield (µg/g fresh weight) | Potato Cultivar/Tissue | Reference |

| Homogenates of potato sprouts | Not specified | 8-11 | Potato tuber tissue | [1] |

| Glucan from Phytophthora megasperma var. sojae | Not specified | 5 | Upper 1 mm of potato slice | [1] |

| Arachidonic Acid (AA) with glucans | 33 pmol AA/3.0-cm potato disc | Significant activity (seven times control values for sesquiterpenes) | Potato tuber discs | [4] |

| Fungal elicitor from Trichothecium roseum | Not specified | Effective inhibition of lesion diameter (indirect measure of defense) | Potato tubers | [2] |

Experimental Protocols

Protocol 1: Elicitation of this compound Production in Potato Tuber Slices

This protocol is a standard method for inducing phytoalexin production in a laboratory setting.[1][8]

Materials:

-

Fresh, healthy potato tubers (e.g., cv. Kennebec, Russet Burbank)

-

Elicitor solution (e.g., autoclaved fungal sonicate, arachidonic acid solution)

-

Sterile distilled water

-

Sterile petri dishes

-

Sterile scalpel or cork borer

Procedure:

-

Thoroughly wash potato tubers with tap water.

-

Surface sterilize the tubers by immersing them in 70% ethanol for 1-2 minutes, followed by rinsing with sterile distilled water.

-

Aseptically cut the tubers into uniform slices of approximately 5 mm thickness.

-

Place the tuber slices in sterile petri dishes.

-

Apply a known volume and concentration of the elicitor solution to the surface of each potato slice.

-

For control samples, apply sterile distilled water or the solvent used for the elicitor.

-

Incubate the treated slices in the dark at room temperature for a specified period (e.g., 48-72 hours) to allow for phytoalexin accumulation.

Protocol 2: Extraction and Quantification of this compound

This protocol outlines the general steps for extracting and quantifying this compound from elicited potato tuber tissue.

Materials:

-

Elicited potato tuber tissue

-

Organic solvent (e.g., chloroform:methanol mixture)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (Silica Gel G)

-

Developing solvent (e.g., cyclohexane:ethyl acetate, 1:1, v/v)

-

Visualization reagent (e.g., concentrated sulfuric acid spray)

-

Spectrophotometer or Gas Chromatography-Mass Spectrometry (GC-MS) for quantification

Procedure:

-

Harvest the top layer (e.g., 1 mm) of the elicited potato tuber slices where phytoalexins are most concentrated.

-

Homogenize the tissue in an organic solvent to extract the lipids and secondary metabolites.

-

Filter the homogenate and concentrate the extract using a rotary evaporator.

-

Separate the components of the extract using Thin-Layer Chromatography (TLC).

-

Develop the TLC plate in a suitable solvent system.

-

After drying, spray the plate with a visualization reagent and heat to reveal the spots corresponding to different compounds. This compound and other terpenoids will appear as colored spots.

-

For quantification, scrape the corresponding spot from a preparative TLC plate, elute the compound, and measure its concentration using spectrophotometry or for more precise identification and quantification, analyze the extract using GC-MS.

Signaling Pathways in this compound Production

The induction of this compound synthesis by elicitors involves a complex network of signaling pathways. Upon recognition of an elicitor, a cascade of intracellular events is initiated, leading to the activation of genes responsible for this compound biosynthesis.

The Octadecanoid Pathway and Jasmonic Acid Signaling

The octadecanoid pathway, which leads to the synthesis of jasmonic acid (JA), is a central signaling route in plant defense.[9] Elicitor recognition can lead to the release of α-linolenic acid from cellular membranes, which is a precursor for JA synthesis.[9] Fungal elicitors have been shown to induce the accumulation of JA and activate the expression of JA synthesis-related genes such as lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC).[2]

Salicylic (B10762653) Acid and Calcium Signaling

The salicylic acid (SA) pathway is another critical component of the plant's defense signaling network. Fungal elicitors can enhance the activities and gene expression of isochorismate synthase (ICS) and phenylalanine ammonia-lyase (PAL), key enzymes in the SA biosynthesis pathway.[2]

Calcium signaling also plays a vital role. Elicitor treatment can induce an increase in calmodulin (CaM) content and Ca²⁺-ATPase activity, indicating a flux in intracellular calcium levels which acts as a secondary messenger to activate downstream defense responses.[2]

Role of Lipoxygenase (LOX)

The enzyme lipoxygenase (LOX) is rapidly activated in potato tubers following treatment with arachidonic acid.[3][5] Specifically, 5-lipoxygenase activity increases, leading to the production of 5-hydroperoxyeicosatetraenoic acid.[3] This LOX activation precedes or parallels the induction of other defense responses, including the accumulation of mRNAs for enzymes involved in phytoalexin biosynthesis, suggesting its key role in the signal transduction cascade initiated by arachidonic acid.[3][5]

Visualizations

Diagram 1: Generalized Elicitor-Induced Signaling Pathway for this compound Production

Caption: A simplified diagram of the signaling cascade initiated by elicitors leading to this compound production.

Diagram 2: Experimental Workflow for Elicitation and Analysis of this compound

Caption: A flowchart outlining the key steps in the experimental process of eliciting and analyzing this compound.

Conclusion

The production of this compound in potato tubers is a tightly regulated defense response triggered by a diverse array of biotic and abiotic elicitors. Understanding the nature of these elicitors, the quantitative aspects of their induction, the experimental methodologies to study them, and the intricate signaling pathways they activate is paramount for both fundamental plant science research and for potential applications in agriculture and medicine. This guide provides a foundational understanding of these aspects, serving as a valuable resource for professionals in the field. Further research into novel elicitors and the precise molecular mechanisms of their action will continue to be a fertile area of investigation.

References

- 1. apsnet.org [apsnet.org]

- 2. mdpi.com [mdpi.com]

- 3. Rapid stimulation of 5-lipoxygenase activity in potato by the fungal elicitor arachidonic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arachidonic acid-related elicitors of the hypersensitive response in potato and enhancement of their activities by glucans from Phytophthora infestans (Mont.) deBary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid Stimulation of 5-Lipoxygenase Activity in Potato by the Fungal Elicitor Arachidonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Signaling in the elicitation process is mediated through the octadecanoid pathway leading to jasmonic acid - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Lubiminol: A Technical Guide to its Precursors and Metabolic Intermediates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthetic pathway of lubiminol, a prominent sesquiterpenoid phytoalexin found in plants of the Solanaceae family. Understanding the precursors and metabolic intermediates of this compound is crucial for the development of disease-resistant crops and for the potential biotechnological production of this and related bioactive compounds. This document details the key steps in the this compound biosynthetic pathway, summarizes relevant quantitative data, and provides an overview of the experimental protocols used for its study.

The this compound Biosynthetic Pathway

This compound belongs to the class of sesquiterpenoids, which are C15 isoprenoid compounds. The biosynthesis of this compound originates from the central isoprenoid pathway, with Farnesyl pyrophosphate (FPP) serving as the universal precursor for all sesquiterpenes.[1][2] The pathway proceeds through a series of cyclization and oxidation-reduction reactions to yield the final this compound molecule.

The proposed biosynthetic pathway for this compound is as follows:

-

Cyclization of Farnesyl Pyrophosphate (FPP) to Vetispiradiene: The first committed step in this compound biosynthesis is the cyclization of the acyclic precursor, FPP. This reaction is catalyzed by the enzyme Vetispiradiene synthase (EC 4.2.3.21).[3][4] This enzyme facilitates a complex carbocation-mediated cyclization cascade to form the bicyclic sesquiterpene, vetispiradiene.[5][6] Vetispiradiene synthase has been identified and characterized in several Solanaceae species, and its activity is induced in response to pathogen attack.[7][8]

-

Hydroxylation of Vetispiradiene to Solavetivone (B1203128): Following the formation of the initial carbon skeleton, vetispiradiene undergoes a hydroxylation reaction to form solavetivone. This step is presumed to be catalyzed by a cytochrome P450 monooxygenase , a common class of enzymes involved in the functionalization of terpene scaffolds. While the specific enzyme has not been fully characterized, this transformation is a key step in the biosynthesis of various sesquiterpenoid phytoalexins in potato and related species.[9][10]

-

Conversion of Solavetivone to Lubimin (B1675347): Solavetivone is then converted to lubimin. This transformation involves the reduction of a ketone group to a hydroxyl group and the oxidation of a hydroxyl group to an aldehyde. This likely involves the coordinated action of dehydrogenases and/or reductases . The biosynthetic relationship between solavetivone and lubimin has been established through feeding experiments with labeled precursors.[9][11]

-

Reduction of Lubimin to this compound: The final step in the pathway is the reduction of the aldehyde group of lubimin to a primary alcohol, yielding this compound. This reaction is likely catalyzed by an aldehyde reductase .

The overall pathway can be visualized in the following diagram:

Precursors and Metabolic Intermediates

The following table summarizes the key precursors and metabolic intermediates in the this compound biosynthetic pathway.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role in Pathway |

| Farnesyl Pyrophosphate (FPP) | C15H28O7P2 | 382.33 | Universal precursor for sesquiterpenes |

| Vetispiradiene | C15H24 | 204.35 | Initial bicyclic sesquiterpene intermediate |

| Solavetivone | C15H22O | 218.34 | Hydroxylated intermediate |

| Lubimin | C15H24O2 | 236.35 | Aldehyde-containing intermediate |

| This compound | C15H26O2 | 238.36 | Final phytoalexin product |

Quantitative Data

Detailed quantitative data on the enzyme kinetics and reaction efficiencies for the entire this compound biosynthetic pathway are not extensively available in the public domain. However, some studies on related enzymes provide insights into their general characteristics.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Comments |

| Vetispiradiene synthase (from Hyoscyamus muticus) | FPP | 3.5 | 0.02 - 0.04 | The Michaelis constant (Km) indicates the substrate concentration at which the enzyme reaches half of its maximum velocity. The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per second.[12] |

Note: The data presented are for a homologous enzyme and may not be identical to the enzyme found in species that produce this compound. Further research is required to determine the specific kinetic parameters of the enzymes directly involved in this compound biosynthesis.

Experimental Protocols

The identification and quantification of this compound and its precursors typically involve the following experimental procedures.

Elicitation of Phytoalexin Production

Phytoalexin biosynthesis is often induced in response to biotic or abiotic stress.

-

Protocol:

-

Plant tissues (e.g., potato tubers, leaves) are wounded or treated with an elicitor solution. Common elicitors include fungal cell wall extracts, heavy metal salts (e.g., copper chloride), or signaling molecules like jasmonic acid.

-

The treated tissues are incubated under controlled conditions (e.g., high humidity, darkness) for a period of 24 to 72 hours to allow for the accumulation of phytoalexins.[13]

-

Extraction of Sesquiterpenoids

-

Protocol:

-

The elicited plant material is homogenized in a suitable organic solvent. Common solvents for sesquiterpenoid extraction include ethanol (B145695), methanol, or hexane.[14][15]

-

For leaf tissue, a facilitated diffusion technique using vacuum infiltration with 40% aqueous ethanol can be employed to enhance extraction efficiency.[15][16]

-

The homogenate is then centrifuged or filtered to remove solid plant debris.

-

The resulting extract can be further concentrated under reduced pressure.

-

Analysis and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like sesquiterpenoids.

-

Workflow:

-

Protocol:

-

The concentrated plant extract is typically derivatized (e.g., silylation) to increase the volatility of the analytes.

-

A small volume of the derivatized sample is injected into the gas chromatograph.

-

The compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.

-

The resulting mass spectrum provides a unique fragmentation pattern for each compound, allowing for its identification by comparison to spectral libraries.

-

Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal or external standard.[17][18][19][20][21]

-

This technical guide provides a foundational understanding of the biosynthesis of this compound. Further research, particularly in the characterization of the enzymes involved in the later steps of the pathway and the elucidation of its regulatory mechanisms, will be crucial for harnessing the full potential of this important phytoalexin.

References

- 1. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 2. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vetispiradiene synthase - Wikipedia [en.wikipedia.org]

- 4. EC 4.2.3.21 - vetispiradiene synthase. [ebi.ac.uk]

- 5. Vetispiradiene synthase 1 (Hyoscyamus muticus) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. Vetispiradiene synthase | 6 Publications | 89 Citations | Top Authors | Related Topics [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Detoxification of the solanaceous phytoalexins rishitin, lubimin, oxylubimin and solavetivone via a cytochrome P450 oxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biosyntesis from solavetivone of the phytoalexin rishitin potato. Implicit role of solavetivone as an activator - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Pre-steady-state study of recombinant sesquiterpene cyclases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. Phytopathology 1978 | Phytoalexins: Efficient Extraction from Leaves by a Facilitated Diffusion Technique [apsnet.org]

- 16. apsnet.org [apsnet.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. GC-MS Phytochemical Profiling, Pharmacological Properties, and In Silico Studies of Chukrasia velutina Leaves: A Novel Source for Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rroij.com [rroij.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activities of Terpenoids: A Focus on Lupeol and its Derivatives

To the Researcher: This technical guide was initially designed to focus on the biological activities of lubiminol and its derivatives. However, a comprehensive literature search revealed a significant scarcity of detailed, quantitative data, experimental protocols, and established signaling pathways specifically for this compound. While this compound is identified as a sesquiterpenoid phytoalexin, suggesting potential antimicrobial and anticancer properties, the available scientific literature does not currently support the creation of an in-depth technical guide as requested.

In light of this, and to provide a valuable and data-rich resource, this guide has been refocused on Lupeol (B1675499) , a closely related and extensively studied pentacyclic triterpenoid (B12794562). Lupeol shares a common biosynthetic origin with this compound and exhibits a wide range of biological activities that are well-documented, allowing for a thorough exploration of its therapeutic potential in line with the core requirements of your request.

Introduction to Lupeol

Lupeol is a pharmacologically active pentacyclic triterpenoid that is abundant in many medicinal plants, fruits, and vegetables. It is known for its diverse therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects. A notable characteristic of lupeol is its potential to selectively target unhealthy or cancerous cells while leaving normal, healthy cells unharmed, making it a compound of significant interest in drug development.

Anticancer Activity of Lupeol and its Derivatives

Lupeol and its synthetic derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of lupeol and its derivatives against several human cancer cell lines.

| Compound | Cancer Cell Line | Cancer Type | IC₅₀ (µM) |

| Lupeol | PC-3 | Prostate Cancer | 50-800 (dose-dependent inhibition) |

| Lupeol | HeLa | Cervical Cancer | 37.7 - 51.9 |

| Lupeol | KB | Oral Carcinoma | 37.7 - 51.9 |

| Lupeol | MCF-7 | Breast Cancer | 37.7 - 51.9 |

| Lupeol | A-549 | Lung Cancer | 37.7 - 51.9 |

| Lupenone (a lupeol derivative) | HeLa | Cervical Cancer | 7.1 - 9.1[1] |

| Lupenone (a lupeol derivative) | KB | Oral Carcinoma | 7.1 - 9.1[1] |

| Lupenone (a lupeol derivative) | MCF-7 | Breast Cancer | 7.1 - 9.1[1] |

| Lupenone (a lupeol derivative) | A-549 | Lung Cancer | 7.1 - 9.1[1] |

Signaling Pathways in Lupeol-Induced Apoptosis

In prostate cancer cells (PC-3), lupeol has been shown to induce apoptosis by modulating the expression of several key proteins in the intrinsic apoptotic pathway.[2] This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

Antimicrobial Activity of Lupeol

Lupeol has also been identified as a potential antimicrobial agent, exhibiting activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values for lupeol against various microorganisms.

| Microorganism | Type | MIC (mg/mL) | MBC/MFC (mg/mL) |

| Bacillus cereus | Gram-positive bacteria | 2.5 - 20 | 5 - 40 |

| Staphylococcus aureus | Gram-positive bacteria | 2.5 - 20 | 5 - 40 |

| Streptococcus pneumoniae | Gram-positive bacteria | 2.5 - 20 | 5 - 40 |

| Staphylococcus saprophyticum | Gram-positive bacteria | 2.5 - 20 | 5 - 40 |

| Escherichia coli | Gram-negative bacteria | 2.5 - 20 | 5 - 40 |

| Salmonella Typhi | Gram-negative bacteria | 2.5 - 20 | 5 - 40 |

| Klebsiella pneumoniae | Gram-negative bacteria | 2.5 - 20 | 5 - 40 |

| Pseudomonas aeruginosa | Gram-negative bacteria | 2.5 - 20 | 5 - 40 |

| Candida albicans | Fungus | 2.5 - 20 | 5 - 40 |

| Chrysosporium merdarium | Fungus | 2.5 - 20 | 5 - 40 |

| Trichophyton rubrum | Fungus | 2.5 - 20 | 5 - 40 |

Data from a study on triterpenoids isolated from Dolichos pachyrhizus rhizomes.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a common method for determining the IC₅₀ values of cytotoxic compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding:

-

Harvest and count the desired cancer cell line.

-

Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of lupeol or its derivatives in the complete culture medium.

-

After 24 hours of incubation, remove the medium from the wells.

-

Add 100 µL of the medium containing different concentrations of the test compound to the respective wells.

-

Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compound) and a negative control (medium only).

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

-

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: The antimicrobial agent is serially diluted in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Protocol:

-

Preparation of Antimicrobial Agent Stock Solution:

-

Dissolve lupeol in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration.

-

-

Preparation of Microorganism Inoculum:

-

Culture the test microorganism on an appropriate agar (B569324) medium.

-

Prepare a suspension of the microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the lupeol stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

-

-

Inoculation:

-

Add 100 µL of the prepared microorganism inoculum to each well.

-

Include a positive control (broth with inoculum, no antimicrobial agent) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of lupeol in a well that shows no visible growth.

-

-

Determination of MBC/MFC (Optional):

-

To determine the Minimum Bactericidal/Fungicidal Concentration, subculture a small aliquot from the wells that show no visible growth onto an appropriate agar medium.

-

Incubate the agar plates. The MBC/MFC is the lowest concentration that results in no growth on the subculture plates.

-

Conclusion

Lupeol and its derivatives exhibit promising anticancer and antimicrobial properties, supported by a growing body of scientific evidence. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this versatile triterpenoid. Further research is warranted to fully elucidate the mechanisms of action, pharmacokinetic profiles, and in vivo efficacy of lupeol and its novel derivatives.

References

The Stereochemical Landscape of Lubiminol: A Technical Guide for Researchers

An In-depth Examination of the Stereochemistry and Biological Significance of the Phytoalexin Lubiminol

Introduction

This compound, a vetispirane sesquiterpenoid phytoalexin, plays a crucial role in the defense mechanisms of solanaceous plants such as potatoes and tomatoes against microbial pathogens. Its chemical structure, characterized by a spiro[4.5]decane skeleton and multiple chiral centers, gives rise to a specific stereoisomer that is biosynthesized by the plant. This technical guide provides a comprehensive overview of the stereochemistry of this compound, its biological significance, and the experimental approaches used to elucidate its three-dimensional structure. This document is intended for researchers, scientists, and drug development professionals interested in the chemical biology of plant defense and the potential applications of phytoalexins.

The Absolute Stereochemistry of Natural this compound

The naturally occurring enantiomer of this compound is (+)-lubiminol. Through detailed spectroscopic analysis and chemical correlation studies, its absolute configuration has been unequivocally established as (2R,5S,6S,8S,10R)-8-hydroxy-10-methyl-2-(1-methylethenyl)spiro[4.5]decane-6-methanol . This specific spatial arrangement of substituents around the chiral centers is critical for its biological activity.

The stereochemical complexity of this compound is evident from its five stereocenters, which theoretically allow for the existence of 32 possible stereoisomers. However, only the (+)-(2R,5S,6S,8S,10R) form is produced in nature, highlighting the high degree of stereocontrol exerted by the biosynthetic enzymes in plants.

Significance of Stereochemistry in the Biological Activity of this compound

As a phytoalexin, the primary role of this compound is to inhibit the growth of invading pathogens, particularly fungi. The antifungal activity of this compound is intimately linked to its specific three-dimensional structure. While comprehensive studies directly comparing the biological activities of all possible stereoisomers of this compound are not extensively available in the public domain, it is a well-established principle in pharmacology and chemical biology that stereochemistry is a critical determinant of biological function.

For many natural products, only one enantiomer exhibits the desired biological activity, while the other may be significantly less active or even inactive. This is because biological targets, such as enzymes and receptors, are themselves chiral and interact stereospecifically with ligands. It is therefore highly probable that the antifungal efficacy of (+)-lubiminol is dependent on its specific (2R,5S,6S,8S,10R) configuration, which allows for optimal binding to its molecular target(s) in fungal cells.

The proposed mechanism of action for many antifungal phytoalexins involves the disruption of the fungal cell membrane's integrity. The specific stereochemistry of this compound likely facilitates its interaction with membrane components, such as ergosterol, leading to increased membrane permeability and eventual cell death.

Experimental Protocols

Determination of Absolute Configuration

The absolute configuration of this compound was determined through a combination of spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, and chemical correlation with compounds of known stereochemistry.

Methodology for Stereochemical Elucidation via NMR Spectroscopy:

-

Sample Preparation: A purified sample of natural (+)-lubiminol is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

-

1D and 2D NMR Data Acquisition: A comprehensive set of NMR experiments is performed, including ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy).

-

Spectral Analysis:

-

¹H and ¹³C NMR: The chemical shifts and coupling constants of all protons and carbons are assigned.

-

COSY: Proton-proton coupling networks are established to identify adjacent protons.

-

HSQC and HMBC: Correlations between protons and carbons are used to confirm the carbon skeleton and the attachment of substituents.

-

NOESY: Through-space correlations between protons are identified. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial information about the relative stereochemistry of the molecule. By observing key NOE interactions between protons on the spirocyclic core and its substituents, the relative configuration of the chiral centers can be deduced.

-

-

Comparison with Related Compounds: The NMR data of (+)-lubiminol is compared with that of its biosynthetic precursor, lubimin, and other related vetispirane sesquiterpenoids for which the stereochemistry has been established. This comparative analysis helps to confirm the assignments and the overall stereostructure.

The following diagram illustrates a generalized workflow for the determination of the absolute configuration of a chiral natural product like this compound.

Biosynthesis of (+)-Lubiminol

The biosynthesis of (+)-lubiminol in plants begins with the cyclization of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP). This intricate process is catalyzed by a series of enzymes that meticulously control the stereochemical outcome at each step.

The key enzyme at the branching point of vetispirane biosynthesis is vetispiradiene synthase . This enzyme catalyzes the cyclization of FPP to form the carbocation intermediates that lead to the formation of the spiro[4.5]decane skeleton of vetispiradiene, the hydrocarbon precursor to this compound. Subsequent enzymatic hydroxylations and an oxidation-reduction step, catalyzed by cytochrome P450 monooxygenases and reductases, introduce the hydroxyl and hydroxymethyl groups with the specific (2R,5S,6S,8S,10R) stereochemistry.

The following diagram illustrates the biosynthetic pathway from farnesyl pyrophosphate to (+)-lubiminol.

Antifungal Mode of Action

The antifungal activity of sesquiterpenoid phytoalexins like this compound is often attributed to their ability to disrupt the structure and function of the fungal plasma membrane. This interaction is believed to be stereospecific. The precise molecular targets of this compound within the fungal cell are still a subject of ongoing research. However, a general mechanism involves the partitioning of the lipophilic this compound molecule into the lipid bilayer of the fungal membrane, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.

The following diagram depicts a generalized signaling pathway illustrating the effect of a membrane-disrupting antifungal agent on a fungal cell.

Quantitative Data

As of the date of this document, there is a notable absence of publicly available, quantitative data directly comparing the antifungal activity (e.g., Minimum Inhibitory Concentration [MIC] or half-maximal inhibitory concentration [IC₅₀] values) of the natural (+)-lubiminol with its synthetic enantiomer or other diastereomers. Such data would be invaluable for definitively establishing the structure-activity relationship and quantifying the stereochemical dependence of its biological function. The following table is provided as a template for when such data becomes available.

| Stereoisomer | Configuration | Antifungal Activity (MIC, µg/mL) against Phytophthora infestans |

| (+)-Lubiminol | (2R,5S,6S,8S,10R) | Data not available |

| (-)-Lubiminol | (2S,5R,6R,8R,10S) | Data not available |

| Other Diastereomers | - | Data not available |

Conclusion

The stereochemistry of this compound is a defining feature that governs its biological function as a phytoalexin. The natural (+)-enantiomer possesses a specific absolute configuration, (2R,5S,6S,8S,10R), which is the result of a highly stereocontrolled biosynthetic pathway in plants. While the precise molecular targets and the quantitative impact of stereoisomerism on its antifungal activity require further investigation, the available evidence strongly suggests that the unique three-dimensional structure of (+)-lubiminol is essential for its role in plant defense. Future research, including the synthesis and biological evaluation of other this compound stereoisomers, will be critical to fully unravel the structure-activity relationships of this important natural product and to explore its potential for applications in agriculture and medicine.

An In-depth Technical Guide to Lubiminol Biosynthesis in Solanum Species